4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a pyridin-4-yl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .
Mode of Action
2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and thus disrupting the cell cycle and transcription processes . This results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound’s action primarily affects the cell cycle and transcription pathways . By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of certain genes, leading to cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting CDK6 and CDK9, it disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents can also affect its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are not fully explored yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression
Molecular Mechanism
Other pyrimidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine in animal models have not been reported yet. Studies on other pyrimidine derivatives have shown dose-dependent effects, including both therapeutic and toxic effects at high doses .
Metabolic Pathways
Pyrimidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Other pyrimidine derivatives have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Some compounds are directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with 4-aminopyridine under suitable conditions. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is carried out in the presence of a palladium catalyst, such as Pd2(dba)3, a ligand like Xantphos, and a base such as cesium carbonate (Cs2CO3), in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyridin-4-yl group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and cancer progression.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying molecular targets.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to the pyrimidine ring, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine ring, also investigated for its biological activities.
Uniqueness
4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-pyridin-4-ylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQZMRAYFNAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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